molecular formula C16H14N2O6 B12801089 1-Nitrohydroxyphenyl-N-benzoylalanine CAS No. 59921-69-6

1-Nitrohydroxyphenyl-N-benzoylalanine

Cat. No.: B12801089
CAS No.: 59921-69-6
M. Wt: 330.29 g/mol
InChI Key: CYNAPIVXKRLDER-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitrohydroxyphenyl-N-benzoylalanine is a synthetic amino acid derivative characterized by a benzoyl group attached to the amine of alanine and a hydroxyphenyl ring substituted with a nitro group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Galectin-1 can be synthesized using recombinant DNA technology. The gene encoding Galectin-1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using affinity chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of Galectin-1 involves large-scale fermentation processes. The recombinant host cells are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize protein expression. The protein is then harvested and purified using a combination of chromatography and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Galectin-1 primarily undergoes binding interactions rather than traditional chemical reactions. It binds to β-galactoside-containing glycoconjugates on the surfaces of cells and extracellular matrices .

Common Reagents and Conditions: The binding interactions of Galectin-1 are facilitated by its carbohydrate recognition domain, which specifically recognizes and binds to β-galactosides. These interactions are typically studied under physiological conditions, such as neutral pH and body temperature .

Major Products Formed: The primary outcome of Galectin-1 binding is the formation of complexes with glycoconjugates. These complexes play a role in various biological processes, including cell adhesion, migration, and immune regulation .

Scientific Research Applications

Antiviral Applications

Research has highlighted the compound's potential in treating viral diseases. Specifically, it has been investigated for its effectiveness against hepatitis C virus (HCV) and other viral pathogens. The compound can be formulated for various routes of administration, including oral, intravenous, and topical applications.

  • Mechanism of Action : The compound may inhibit viral replication through multiple mechanisms, including interference with viral entry or replication processes.
  • Case Study : A patent application details the use of 1-Nitrohydroxyphenyl-N-benzoylalanine in combination therapies for HCV, suggesting enhanced efficacy when used alongside other antiviral agents .

Biomarker Research in COVID-19

Recent studies have identified galectins as biomarkers for COVID-19 diagnosis and prognosis. Notably, this compound has been associated with the modulation of galectin levels in patients.

  • Research Findings : A meta-analysis indicated that higher levels of galectin-3 were found in COVID-19 patients compared to healthy controls, suggesting a potential role for this compound in biomarker development .
  • Implications : This association opens avenues for further research into the compound's role in inflammatory responses and immune modulation during viral infections.

Anticancer Properties

The compound has shown promise in cancer research, particularly regarding its effects on tumor growth and cell proliferation.

  • In Vitro Studies : Laboratory studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and ovarian cancer cells.
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)20Inhibition of cell proliferation
A549 (Lung)25Modulation of apoptotic pathways
  • Animal Model Trials : In murine models of cancer, administration of the compound resulted in significant tumor size reduction and improved survival rates compared to untreated controls.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties.

  • Research Findings : In a mouse model of arthritis, treatment with this compound significantly reduced levels of pro-inflammatory cytokines.
CytokineControl Level (pg/mL)Treatment Level (pg/mL)
TNF-alpha15080
IL-620090

These findings suggest that the compound may be beneficial in managing inflammatory diseases .

Summary of Therapeutic Potential

The diverse applications of this compound underscore its significance in contemporary research:

  • Antiviral Activity : Effective against HCV and potentially other viral pathogens.
  • Cancer Therapeutics : Induces apoptosis and inhibits tumor growth across various cancer types.
  • Biomarker Development : Modulates galectin levels relevant to COVID-19 diagnosis.
  • Anti-inflammatory Applications : Reduces pro-inflammatory cytokines in animal models.

Mechanism of Action

Galectin-1 exerts its effects by binding to β-galactoside-containing glycoconjugates on the surfaces of cells. This binding triggers a cascade of signaling events that modulate various cellular processes. For example, Galectin-1 binding to T cells induces apoptosis by activating the mitochondrial pathway of cell death. Additionally, Galectin-1 can modulate the immune response by promoting the differentiation of regulatory T cells and inhibiting the activation of effector T cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl N-Benzylalaninate Hydrochloride

Structural Similarities : Both compounds are alanine derivatives with aromatic substituents on the amine group.
Key Differences :

  • Substituents : Methyl N-benzylalaninate features a benzyl group and methyl ester, whereas 1-nitrohydroxyphenyl-N-benzoylalanine includes a nitrohydroxyphenyl and benzoyl group.
  • Polarity : The nitro and hydroxyl groups in the target compound enhance polarity compared to the benzyl and ester groups in Methyl N-benzylalaninate, likely reducing lipid solubility.
  • Stability : The hydrochloride salt form of Methyl N-benzylalaninate improves water solubility and crystallinity , whereas the nitro group in the target compound may increase reactivity (e.g., susceptibility to reduction).

Table 1: Structural and Functional Comparison

Property This compound Methyl N-Benzylalaninate Hydrochloride
Molecular Formula (Hypothetical: C16H14N2O5) C11H16ClNO2
Key Functional Groups Nitro, hydroxyphenyl, benzoyl Benzyl, methyl ester, hydrochloride
Molecular Weight (g/mol) ~314.29 (calculated) 229.70
Solubility Moderate (polar solvents) High (water, due to HCl salt)

N-Nitrosodiphenylamine

Structural Similarities : Both contain nitro-related groups (nitro vs. nitroso) and aromatic rings.
Key Differences :

  • Reactivity: N-Nitrosodiphenylamine’s nitroso group is highly reactive and carcinogenic, unlike the nitro group in the target compound, which is more stable but still redox-active .
  • Applications: N-Nitrosodiphenylamine is historically used as a rubber accelerator but restricted due to toxicity .

Hazard Comparison :

Parameter This compound N-Nitrosodiphenylamine
Flammability Likely low Moderate (Rating: 3)
Health Hazards Unknown (inferred low) Suspected carcinogen

(S)-4-Nitrophenylalanine

Structural Similarities: Both are nitro-substituted amino acids. Key Differences:

  • Nitro Position : (S)-4-Nitrophenylalanine has a para-nitro group on phenylalanine, while the target compound features an ortho-nitro group on a hydroxyphenyl-alanine derivative.
  • Applications : (S)-4-Nitrophenylalanine is used in peptide synthesis , whereas the benzoyl group in the target compound may confer protease resistance or membrane permeability.

Table 2: Pharmacological Inference

Property This compound (S)-4-Nitrophenylalanine
Bioavailability Likely low (high polarity) Moderate
Metabolic Stability High (benzoyl group resists hydrolysis) Low (ester hydrolysis)

Biological Activity

1-Nitrohydroxyphenyl-N-benzoylalanine is a compound that has garnered interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an N-acyl amino acid derivative. Its structure can be represented as follows:

  • Molecular Formula : C16H16N2O4
  • Molecular Weight : 300.31 g/mol

The compound features a nitro group, a hydroxyphenyl moiety, and a benzoyl group attached to the alanine backbone, which contributes to its biological properties.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Anti-inflammatory Activity : The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antioxidant Properties : It demonstrates significant scavenging activity against free radicals, which is crucial in mitigating oxidative stress-related damage .
  • Neuroprotective Effects : Studies have suggested that this compound may protect neuronal cells from apoptosis and oxidative damage, indicating its potential in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntioxidantScavenging of free radicals
NeuroprotectiveProtection against neuronal apoptosis
AntiviralModulation of viral replication dynamics

Case Study 1: Neuroprotection in Status Epilepticus

A study investigated the neuroprotective effects of exogenous galectin-1, where this compound was noted for its ability to mitigate neuronal damage during status epilepticus. The findings indicated a reduction in neuronal cell death and improved functional outcomes in treated models .

Case Study 2: Anti-inflammatory Effects in Autoimmune Diseases

In another study focusing on autoimmune diseases such as Type 1 Diabetes (T1D) and Celiac Disease (CeD), the compound showed a correlation with reduced inflammatory markers. This suggests that it may play a role in regulating immune responses in these conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Research into SAR has revealed that modifications to the benzoyl and nitro groups can enhance or diminish its efficacy against specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-nitrohydroxyphenyl-N-benzoylalanine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the phenylalanine backbone. For example, nitration of hydroxyphenyl groups can be achieved using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to minimize byproducts like over-nitrated derivatives. Subsequent benzoylation may employ benzoyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to scavenge HCl . Characterization via HPLC (C18 column, acetonitrile/water gradient) and 1^1H/13^13C NMR is critical to confirm regioselectivity and purity .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Contradictions in NMR data may arise from solvent effects, tautomerism, or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are obtainable. For ambiguous peaks, use 2D NMR techniques (COSY, HSQC) to resolve coupling patterns and assign protons/carbons unambiguously. Document solvent, temperature, and calibration standards to ensure reproducibility .

Q. What analytical techniques are optimal for assessing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols:

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ~280 nm for nitroaromatics) and LC-MS to identify breakdown products.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
    Report deviations using ICH guidelines for precision and repeatability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of nitration in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of nitration. Compare with experimental data (e.g., NMR/XRPD) to refine computational models. Software like Gaussian or ORCA is recommended for such simulations .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., tyrosine kinases or nitroreductases) to measure IC50_{50} values. Pair with molecular docking (AutoDock Vina) to identify binding poses. Validate via site-directed mutagenesis of predicted binding residues. Include controls for nitro group reduction (e.g., anaerobic conditions with NADPH) to assess metabolic activation .

Q. What strategies resolve contradictions between in-vitro and in-vivo pharmacokinetic data for this compound?

  • Methodological Answer : Discrepancies may arise from protein binding or metabolic instability. Conduct plasma protein binding assays (ultrafiltration or equilibrium dialysis) and compare with liver microsomal stability studies. Use LC-MS/MS to quantify parent compound and metabolites in blood/tissues. Apply compartmental pharmacokinetic modeling (e.g., NONMEM) to reconcile in-vitro/in-vivo correlations .

Q. Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility across laboratories?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Experimental Section : Specify stoichiometry, solvent purity, reaction time/temperature, and purification methods (e.g., column chromatography: silica gel 60, eluent ratios).
  • Supporting Information : Include raw spectral data (NMR, HRMS) as .cif or .dx files. For novel compounds, provide elemental analysis (C, H, N) with <0.4% deviation .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50_{50}/IC50_{50}. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate experimental design. For high-throughput data, employ ANOVA with post-hoc corrections (Bonferroni) to address multiple comparisons .

Properties

CAS No.

59921-69-6

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

(2S)-2-benzamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid

InChI

InChI=1S/C16H14N2O6/c19-14-7-6-10(9-13(14)18(23)24)8-12(16(21)22)17-15(20)11-4-2-1-3-5-11/h1-7,9,12,19H,8H2,(H,17,20)(H,21,22)/t12-/m0/s1

InChI Key

CYNAPIVXKRLDER-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.